Cas no 1346526-58-6 ((5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid)
![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid structure](https://ja.kuujia.com/scimg/cas/1346526-58-6x500.png)
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid 化学的及び物理的性質
名前と識別子
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- 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ylboronic acid
- (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid
- Boronicacid,B-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)
- JGLKLDKILZGEAO-UHFFFAOYSA-N
- FCH1190184
- AB72970
- AX8279311
- 5,6-DIHYDRO-4H-PYRROLO[1,2-B]PYRAZOLE-3-BORONIC ACID
- (4H,5H,6H-PYRROLO[1,2-B]PYRAZOL-3-YL)BORONIC ACID
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- インチ: 1S/C6H9BN2O2/c10-7(11)5-4-8-9-3-1-2-6(5)9/h4,10-11H,1-3H2
- InChIKey: JGLKLDKILZGEAO-UHFFFAOYSA-N
- ほほえんだ: OB(C1C=NN2C=1CCC2)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 156
- トポロジー分子極性表面積: 58.3
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A109008586-5g |
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid |
1346526-58-6 | 97% | 5g |
9,362.58 USD | 2021-06-01 | |
Alichem | A109008586-1g |
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid |
1346526-58-6 | 97% | 1g |
3,484.00 USD | 2021-06-01 | |
Chemenu | CM208052-1g |
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid |
1346526-58-6 | 97% | 1g |
$3126 | 2021-08-04 | |
Chemenu | CM208052-1g |
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid |
1346526-58-6 | 97% | 1g |
$3126 | 2023-02-02 |
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid 関連文献
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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10. Bacteriological
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acidに関する追加情報
Recent Advances in the Application of (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid (CAS: 1346526-58-6) in Chemical Biology and Drug Discovery
The compound (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid (CAS: 1346526-58-6) has recently emerged as a promising scaffold in chemical biology and medicinal chemistry due to its unique structural features and versatile reactivity. This boronic acid derivative, characterized by its fused pyrrolo-pyrazole core, has garnered significant attention for its potential applications in drug discovery, particularly in the development of covalent inhibitors and proteolysis-targeting chimeras (PROTACs). Recent studies have highlighted its utility as a key intermediate in the synthesis of biologically active molecules targeting various disease pathways.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of this boronic acid derivative in the design of selective kinase inhibitors. The researchers utilized its boronic acid moiety to form reversible covalent bonds with conserved lysine residues in the ATP-binding pocket of target kinases, achieving nanomolar potency against several oncogenic kinases while maintaining excellent selectivity profiles. The study further revealed that the fused heterocyclic core contributes to improved pharmacokinetic properties, including enhanced metabolic stability and membrane permeability, compared to traditional boronic acid-containing drugs.
In the field of targeted protein degradation, (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid has shown remarkable potential as a warhead in PROTAC design. A recent Nature Chemical Biology publication (2024) reported its successful incorporation into heterobifunctional molecules that selectively degrade challenging targets such as transcription factors and scaffolding proteins. The boronic acid group serves dual functions in these constructs: it mediates target binding while also participating in the formation of ternary complexes with E3 ubiquitin ligases, significantly enhancing degradation efficiency.
From a synthetic chemistry perspective, novel methodologies have been developed to access this scaffold with improved efficiency. A 2023 Advanced Synthesis & Catalysis paper described a one-pot, transition-metal-free approach to synthesize (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid derivatives with excellent yields (typically >85%) and broad functional group tolerance. This advancement has facilitated the rapid exploration of structure-activity relationships in medicinal chemistry campaigns, enabling the discovery of optimized compounds with tailored pharmacological properties.
The unique reactivity pattern of this boronic acid derivative has also enabled its application in chemical biology probes. Recent work published in ACS Chemical Biology (2024) demonstrated its utility in activity-based protein profiling (ABPP), where it selectively labels active sites of hydrolytic enzymes through formation of stable enzyme-inhibitor complexes. This application provides valuable insights into enzyme function in complex biological systems and supports the identification of novel therapeutic targets.
Looking forward, the versatility of (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid positions it as a valuable building block for next-generation therapeutics. Ongoing research focuses on expanding its applications to targeted covalent drugs, protein degraders, and diagnostic agents. The compound's ability to combine selective target engagement with favorable drug-like properties suggests it will remain an important tool in chemical biology and drug discovery for years to come.
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